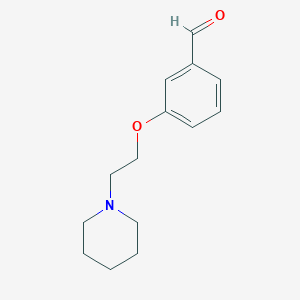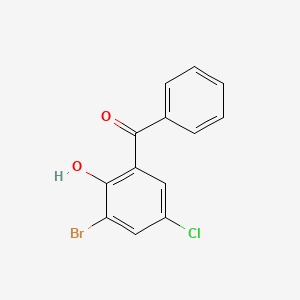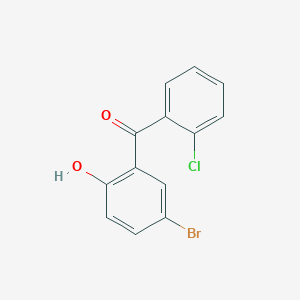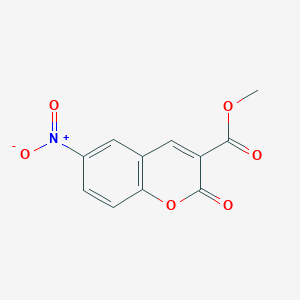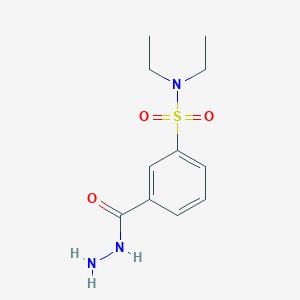![molecular formula C18H14N2O4 B1298683 N-(Benzo[1,3]dioxol-5-yl)-2-(3-Formylindol-1-yl)acetamid CAS No. 294889-52-4](/img/structure/B1298683.png)
N-(Benzo[1,3]dioxol-5-yl)-2-(3-Formylindol-1-yl)acetamid
Übersicht
Beschreibung
N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide is a complex organic compound that features a benzo[1,3]dioxole ring fused with an indole moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Wirkmechanismus
Target of Action
The primary target of N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide is microtubules and their component protein, tubulin . Microtubules are a key component of the cell’s cytoskeleton and play a crucial role in cell division .
Mode of Action
N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide interacts with its targets by modulating microtubule assembly . It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound affects the cell cycle pathway, specifically causing cell cycle arrest at the S phase . This disruption of the cell cycle leads to the induction of apoptosis in cancer cells .
Pharmacokinetics
The IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 , indicating a potent effect.
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . This is achieved through cell cycle arrest at the S phase . The compound has shown good selectivity between cancer cells and normal cells .
Biochemische Analyse
Biochemical Properties
N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide plays a significant role in biochemical reactions, particularly in the context of its potential anticancer properties. This compound has been shown to interact with tubulin, a protein that is crucial for microtubule formation and stability. By binding to tubulin, N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide has been observed to exert various effects on different types of cells. In cancer cells, this compound induces cell cycle arrest at the S phase, leading to apoptosis . This effect is primarily mediated through its interaction with tubulin and the subsequent disruption of microtubule dynamics. Furthermore, N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide may influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall anticancer activity.
Molecular Mechanism
The molecular mechanism of N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide involves its binding interactions with tubulin, leading to the inhibition of microtubule polymerization . This disruption of microtubule dynamics results in cell cycle arrest and apoptosis in cancer cells. Additionally, this compound may modulate the activity of other enzymes and proteins involved in cell signaling pathways, further contributing to its anticancer effects. Changes in gene expression and enzyme activity are also likely to play a role in the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide remains stable under certain conditions, allowing for sustained inhibition of microtubule polymerization and prolonged anticancer activity . Degradation of the compound over time may reduce its efficacy, highlighting the importance of optimizing its stability for therapeutic applications.
Dosage Effects in Animal Models
The effects of N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits microtubule polymerization and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues. These findings underscore the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity.
Metabolic Pathways
N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound’s interaction with tubulin and other proteins involved in cell signaling pathways suggests it may affect metabolic flux and metabolite levels . Additionally, the compound’s metabolism may involve specific enzymes that facilitate its degradation and clearance from the body, further influencing its overall activity and efficacy.
Transport and Distribution
The transport and distribution of N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide within cells and tissues are critical factors that determine its activity and efficacy. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution to target sites . Additionally, the compound’s localization and accumulation within specific cellular compartments may influence its activity and overall therapeutic potential.
Subcellular Localization
The subcellular localization of N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in inhibiting microtubule polymerization and inducing apoptosis in cancer cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide typically involves a multi-step process. One common method includes the following steps :
Starting Materials: The synthesis begins with 5-bromo-benzodioxole and 3-formyl-indole.
Coupling Reaction: A palladium-catalyzed C-N cross-coupling reaction is employed to link the benzo[1,3]dioxole and indole moieties.
Hydrolysis: The final step involves hydrolysis of the ester group to yield the desired acetamide compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reagents and intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide can undergo various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in acetic acid.
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to a hydroxymethyl group.
Substitution: Introduction of nitro or halogen groups onto the indole ring.
Vergleich Mit ähnlichen Verbindungen
N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide can be compared with other indole-based compounds :
Similar Compounds: 3-N-benzo[1,2,5]oxadiazole, 3-N-2-methylquinoline, and other indole derivatives.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-formylindol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-10-12-8-20(15-4-2-1-3-14(12)15)9-18(22)19-13-5-6-16-17(7-13)24-11-23-16/h1-8,10H,9,11H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHDLLXYRPABOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351493 | |
| Record name | N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24813603 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
294889-52-4 | |
| Record name | N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)

![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)


